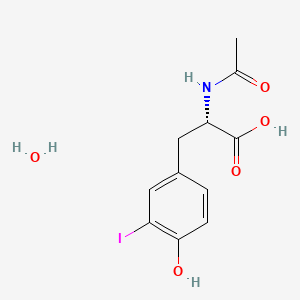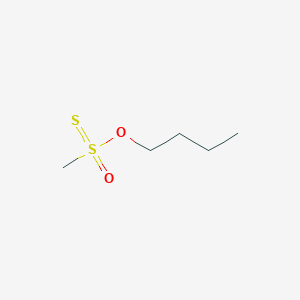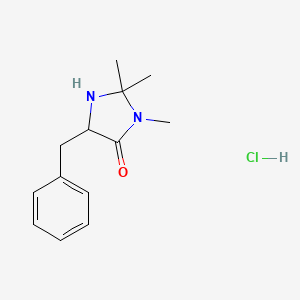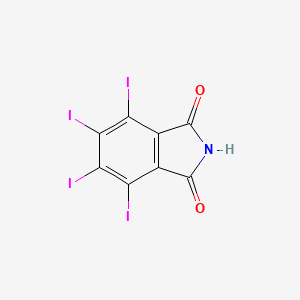
N-Acetyl-3-iodo-L-tyrosine Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-L-tyrosine Monohydrate typically involves the iodination of N-Acetyl-L-tyrosine. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, followed by purification steps such as recrystallization to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atom, converting it back to N-Acetyl-L-tyrosine.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including thiols and amines.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: The major product is N-Acetyl-L-tyrosine.
Substitution: Products depend on the nucleophile used, resulting in various substituted tyrosine derivatives.
Applications De Recherche Scientifique
N-Acetyl-3-iodo-L-tyrosine Monohydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential therapeutic applications, including as a radiolabeled compound for diagnostic imaging.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine Monohydrate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in various biochemical reactions, including halogen bonding and oxidative processes. These interactions can affect protein function and cellular pathways, making it a valuable tool in proteomics research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosine: Lacks the iodine atom, making it less reactive in certain biochemical assays.
3-Iodo-L-tyrosine: Similar structure but without the acetyl group, affecting its solubility and reactivity.
N-Acetyl-4-iodo-L-tyrosine: Iodine atom is positioned differently, leading to variations in its chemical behavior.
Uniqueness
N-Acetyl-3-iodo-L-tyrosine Monohydrate is unique due to the specific positioning of the iodine atom and the presence of the acetyl group. These structural features enhance its reactivity and make it suitable for a wide range of scientific applications .
Propriétés
Formule moléculaire |
C11H14INO5 |
|---|---|
Poids moléculaire |
367.14 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C11H12INO4.H2O/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t9-;/m0./s1 |
Clé InChI |
HBYKXDRMDNLYTR-FVGYRXGTSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)



![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)




